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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity

profile of TIK-301 (also known as LY-156735 and PD-6735). TIK-301 is a potent and selective

agonist for the melatonin receptors MT1 and MT2, and also exhibits antagonist activity at the

serotonin 5-HT2B and 5-HT2C receptors. This document summarizes key quantitative data,

outlines detailed experimental protocols for receptor binding assays, and provides visual

representations of the associated signaling pathways.

Core Data Presentation: Binding Affinity and
Selectivity Profile
The binding affinity of TIK-301 has been characterized at melatonin and serotonin receptor

subtypes. The following tables summarize the available quantitative data for easy comparison.

Table 1: TIK-301 Binding Affinity at Melatonin Receptors

Receptor Subtype Kᵢ (nM)
Reference Compound
(Melatonin) pKᵢ

MT₁ 0.081[1] 10.38[2]

MT₂ 0.042[1] 10.38[2]
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Table 2: TIK-301 Selectivity Profile at Serotonin Receptors

Receptor Subtype Activity Kᵢ (nM)
Comparative
Compound
(Agomelatine) pKᵢ

5-HT₂ₒ Antagonist Data not available Not applicable

5-HT₂ₒ Antagonist Data not available Not applicable

Note: While specific Kᵢ values for TIK-301 at the 5-HT2B and 5-HT2C receptors are not readily

available in the public domain, studies indicate that TIK-301 is a more potent antagonist at

these receptors compared to agomelatine[3]. For reference, agomelatine has reported pKᵢ

values of 6.6 for the 5-HT2B receptor and between 6.2 and 6.4 for the 5-HT2C receptor.

Experimental Protocols: Radioligand Binding
Assays
The determination of binding affinities (Kᵢ values) for TIK-301 at melatonin and serotonin

receptors is typically achieved through competitive radioligand binding assays. Below are

detailed methodologies for these key experiments.

Melatonin Receptor (MT₁ and MT₂) Binding Assay
Objective: To determine the binding affinity (Kᵢ) of TIK-301 for the human MT₁ and MT₂

receptors.

Materials:

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human

MT₁ or MT₂ receptors.

Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.

Competitor: TIK-301.

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Instrumentation: Scintillation counter or gamma counter.

Workflow Diagram:
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from MT₁/MT₂ expressing cells

Incubate membranes with radioligand
and varying concentrations of TIK-301

Prepare radioligand, competitor,
and control solutions

Separate bound from free radioligand
via rapid vacuum filtration

Quantify bound radioactivity
using a scintillation/gamma counter Calculate IC₅₀ and Kᵢ values

Click to download full resolution via product page

Figure 1. Workflow for Melatonin Receptor Binding Assay.

Procedure:

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer

and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay

buffer.

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of TIK-301. For determining non-specific binding,

add a high concentration of unlabeled melatonin in place of TIK-301.

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters,

washing with ice-cold buffer to remove unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma

counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the TIK-301
concentration. Determine the IC₅₀ value (the concentration of TIK-301 that inhibits 50% of

the specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value

using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of

the radioligand and Kₑ is its dissociation constant.

Serotonin Receptor (5-HT₂ₒ and 5-HT₂ₒ) Antagonist
Binding Assay
Objective: To determine the binding affinity (Kᵢ) of TIK-301 for the human 5-HT₂ₒ and 5-HT₂ₒ

receptors.

Materials:

Receptor Source: Cell membranes from cell lines (e.g., CHO-K1 or HEK293) stably

expressing human 5-HT₂ₒ or 5-HT₂ₒ receptors.

Radioligand: A suitable radiolabeled antagonist, such as [³H]-ketanserin for 5-HT₂ₒ or [³H]-

mesulergine for 5-HT₂ₒ.

Competitor: TIK-301.

Non-specific Binding Control: A high concentration of an appropriate unlabeled antagonist

(e.g., spiperone for 5-HT₂ₒ, mesulergine for 5-HT₂ₒ).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

Instrumentation: Scintillation counter.

Workflow Diagram:
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Figure 2. Workflow for Serotonin Receptor Binding Assay.

Procedure: The procedure is analogous to the melatonin receptor binding assay, with the

following key considerations:

Receptor Source: Utilize cell membranes expressing the specific serotonin receptor subtype

of interest.

Radioligand and Control: Select a radiolabeled antagonist and a corresponding unlabeled

antagonist for determining non-specific binding that are specific to the 5-HT₂ₒ or 5-HT₂ₒ

receptor.

Data Analysis: The calculation of IC₅₀ and Kᵢ values follows the same principles as described

for the melatonin receptor assay.

Signaling Pathways
TIK-301 exerts its pharmacological effects by modulating distinct signaling pathways through

its interaction with melatonin and serotonin receptors.

TIK-301 Agonism at MT₁/MT₂ Receptors
As an agonist at MT₁ and MT₂ receptors, TIK-301 mimics the action of endogenous melatonin.

These G-protein coupled receptors (GPCRs) primarily couple to Gᵢ/ₒ proteins, leading to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels.
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Figure 3. TIK-301 Agonist Signaling at Melatonin Receptors.

TIK-301 Antagonism at 5-HT₂ₒ/5-HT₂ₒ Receptors
As an antagonist at 5-HT₂ₒ and 5-HT₂ₒ receptors, TIK-301 blocks the effects of serotonin at

these sites. These receptors are GPCRs that couple to Gₐ/₁₁ proteins, which activate

phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into
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inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular

calcium and activation of protein kinase C (PKC).
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Figure 4. TIK-301 Antagonist Signaling at Serotonin Receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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